molecular formula C14H15N5O3S B4171492 METHYL 4-({2-[(4,6-DIAMINO-2-PYRIMIDINYL)SULFANYL]ACETYL}AMINO)BENZOATE

METHYL 4-({2-[(4,6-DIAMINO-2-PYRIMIDINYL)SULFANYL]ACETYL}AMINO)BENZOATE

Cat. No.: B4171492
M. Wt: 333.37 g/mol
InChI Key: WEXYJXOTLLWHJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-({[(4,6-diamino-2-pyrimidinyl)thio]acetyl}amino)benzoate is a complex organic compound with the molecular formula C16H17N3O3S It is characterized by the presence of a pyrimidine ring, which is a six-membered heterocyclic aromatic ring containing two nitrogen atoms at positions 1 and 3

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 4-({2-[(4,6-DIAMINO-2-PYRIMIDINYL)SULFANYL]ACETYL}AMINO)BENZOATE typically involves multiple steps, starting with the preparation of the pyrimidine ring. One common method involves the reaction of 4,6-diamino-2-pyrimidinethiol with an appropriate acylating agent to form the thioacetyl derivative. This intermediate is then reacted with methyl 4-aminobenzoate under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and catalysts like triethylamine.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize yield and purity while minimizing production costs. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-({[(4,6-diamino-2-pyrimidinyl)thio]acetyl}amino)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of thiols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino or thio groups are replaced by other functional groups.

Common Reagents and Conditions

The common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Nucleophiles: Halides, alkoxides

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines.

Scientific Research Applications

Methyl 4-({[(4,6-diamino-2-pyrimidinyl)thio]acetyl}amino)benzoate has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of METHYL 4-({2-[(4,6-DIAMINO-2-PYRIMIDINYL)SULFANYL]ACETYL}AMINO)BENZOATE involves its interaction with specific molecular targets and pathways. The compound’s pyrimidine ring can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in DNA replication or protein synthesis, leading to the suppression of cell growth and proliferation. The thioacetyl group can also interact with cellular thiols, affecting redox balance and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-({[(4,6-dimethyl-2-pyrimidinyl)thio]acetyl}amino)benzoate
  • Methyl 4-({[(4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetyl}amino)benzoate
  • 2-Pyrimidinamine, 4,6-dimethyl-

Uniqueness

Methyl 4-({[(4,6-diamino-2-pyrimidinyl)thio]acetyl}amino)benzoate is unique due to the presence of both amino and thioacetyl groups on the pyrimidine ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and its potential biological activities set it apart from similar compounds.

Properties

IUPAC Name

methyl 4-[[2-(4,6-diaminopyrimidin-2-yl)sulfanylacetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N5O3S/c1-22-13(21)8-2-4-9(5-3-8)17-12(20)7-23-14-18-10(15)6-11(16)19-14/h2-6H,7H2,1H3,(H,17,20)(H4,15,16,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEXYJXOTLLWHJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC(=CC(=N2)N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
METHYL 4-({2-[(4,6-DIAMINO-2-PYRIMIDINYL)SULFANYL]ACETYL}AMINO)BENZOATE
Reactant of Route 2
Reactant of Route 2
METHYL 4-({2-[(4,6-DIAMINO-2-PYRIMIDINYL)SULFANYL]ACETYL}AMINO)BENZOATE
Reactant of Route 3
Reactant of Route 3
METHYL 4-({2-[(4,6-DIAMINO-2-PYRIMIDINYL)SULFANYL]ACETYL}AMINO)BENZOATE
Reactant of Route 4
Reactant of Route 4
METHYL 4-({2-[(4,6-DIAMINO-2-PYRIMIDINYL)SULFANYL]ACETYL}AMINO)BENZOATE
Reactant of Route 5
Reactant of Route 5
METHYL 4-({2-[(4,6-DIAMINO-2-PYRIMIDINYL)SULFANYL]ACETYL}AMINO)BENZOATE
Reactant of Route 6
Reactant of Route 6
METHYL 4-({2-[(4,6-DIAMINO-2-PYRIMIDINYL)SULFANYL]ACETYL}AMINO)BENZOATE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.